Masticadienonic acid

Vue d'ensemble

Description

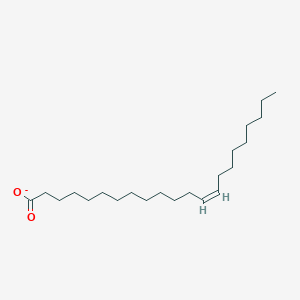

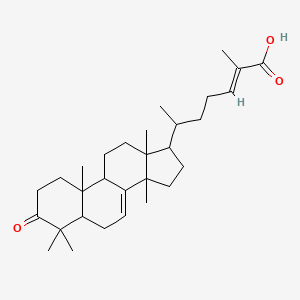

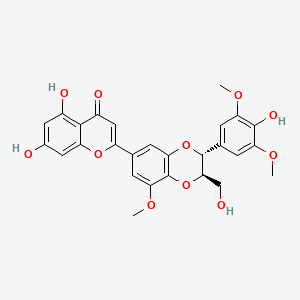

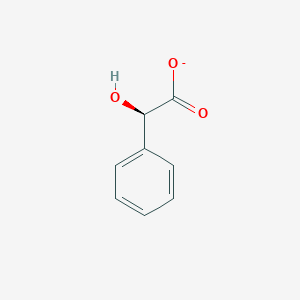

Masticadienonic acid is a triterpene with the molecular formula C30H46O3 . It can be isolated from various plants, including Pistacia mexicana and Myrica nana . It has been used in traditional Greek medicine for over 2500 years due to its anti-inflammatory and antioxidant properties .

Synthesis Analysis

Masticadienonic acid has been used as a carboxylic acid component in the Ugi reaction to synthesize a series of four novel triterpenoid-derived bis-amides . The products were obtained via a facile and efficient one-pot procedure under mild green conditions, with moderate yields (29–58%) .Molecular Structure Analysis

The molecular structure of Masticadienonic acid has been determined by X-ray crystallography . It has a double-bond stereo with 7 of 7 defined stereocentres .Chemical Reactions Analysis

While specific chemical reactions involving Masticadienonic acid are not detailed in the search results, it’s known that this compound plays a role in the immune system. It activates the nitric oxide synthase in macrophages and induces T lymphocyte proliferation .Physical And Chemical Properties Analysis

Masticadienonic acid has an average mass of 454.684 Da and a monoisotopic mass of 454.344696 Da . It is soluble in water at a concentration of 0.0003239 mg/L at 25 °C .Applications De Recherche Scientifique

Inhibition of 11β-Hydroxysteroid Dehydrogenase 1

Masticadienonic acid, found in Pistacia lentiscus oleoresin (mastic gum), has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase 1. This enzyme plays a key role in regulating glucose and fatty acid metabolism, and its inhibition is seen as a promising approach to combat metabolic disturbances including diabetes. Masticadienonic acid's selective inhibition of this enzyme at low micromolar concentrations contributes to the antidiabetic activity of mastic gum (Vuorinen et al., 2015).

Anti-Inflammatory Properties

Masticadienonic acid, along with other triterpenes from Pistacia terebinthus galls, has demonstrated effectiveness against both chronic and acute inflammation. These compounds showed significant results in mouse ear inflammation models and inhibited leukotriene B4 production in rat polymorphonuclear leukocytes (Giner-Larza et al., 2002).

Modulation of Cellular Response to Cisplatin

Masticadienonic acid has been identified as a novel inhibitor of DNA polymerase β (Pol β). It perturbs neither the activity of the purified replicative Pol δ nor that of nuclear HeLa cell extracts. Its inhibitory effect on Pol β-mediated DNA synthesis, particularly in cisplatin-resistant tumor cells, suggests its potential to enhance anticancer treatments (Boudsocq et al., 2005).

Inhibition of Trypanothione Reductase

Masticadienonic acid has shown potential as an inhibitor against trypanothione reductase of Leishmania parasites. Its interaction with this crucial enzyme responsible for the defense mechanism against oxidative stress in parasites was observed in in silico studies, indicating its significance in drug discovery for treating leishmaniasis (Maamri et al., 2021).

Gastroprotective Effects

Masticadienonic acid, among other compounds from Amphipterygium adstringens, has been associated with gastroprotective properties. It was found to be effective in preventing ethanol-induced gastric mucosal lesions, suggesting its potential use in treatments for gastric and duodenal ulcers (Arrieta et al., 2003).

Orientations Futures

While the literature lacks reviews regarding the long-time use of Masticadienonic acid in gastroenterology and in particular in chronic-inflammation-associated diseases , it has shown promising results in in vivo xenotransplant tumor studies . Future studies could focus on deeply investigating the effects of Masticadienonic acid and hypothesizing a mechanism of action .

Propriétés

IUPAC Name |

(E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYZLKWKVLYJHD-KEBDBYFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Masticadienonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040508 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Masticadienonic acid | |

CAS RN |

514-49-8 | |

| Record name | Masticadienonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040508 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 - 183 °C | |

| Record name | Masticadienonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040508 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)